2-(4,6-Dimethylpyrimidin-2-yl)-1-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]guanidine
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Overview
Description
2-(4,6-Dimethylpyrimidin-2-yl)-1-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]guanidine is a complex organic compound characterized by its unique structure, which includes pyrimidine rings and a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-1-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]guanidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine rings, followed by the introduction of the guanidine group and the sulfamoyl group. Common reagents used in these reactions include dimethylformamide (DMF), sulfuryl chloride, and guanidine hydrochloride. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. Safety measures are also implemented to handle the potentially hazardous reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-yl)-1-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified pyrimidine derivatives and substituted guanidine compounds .
Scientific Research Applications
2-(4,6-Dimethylpyrimidin-2-yl)-1-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)-1-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Sulfometuron-methyl: A sulfonylurea herbicide with a similar pyrimidine structure.
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide: A compound with similar pyrimidine rings but different functional groups.
Uniqueness
2-(4,6-Dimethylpyrimidin-2-yl)-1-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]guanidine is unique due to its combination of pyrimidine rings and guanidine group, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2S/c1-11-8-9-20-17(21-11)26-29(27,28)15-6-4-14(5-7-15)24-16(19)25-18-22-12(2)10-13(3)23-18/h4-10H,1-3H3,(H,20,21,26)(H3,19,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCREBCDUZUPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=NC3=NC(=CC(=N3)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C(=N\C3=NC(=CC(=N3)C)C)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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